4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multiple steps. The starting materials often include 2,4-dinitroaniline and other aromatic compounds. The synthesis process may involve:
Nitration: Introduction of nitro groups into the aromatic ring.
Amination: Conversion of nitro groups to amino groups.
Condensation: Formation of imine bonds between aromatic amines and aldehydes or ketones.
Hydroxylation: Introduction of hydroxyl groups into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce aromatic amines.
Scientific Research Applications
4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A simpler compound with similar nitro and amino groups.
2,4,6-Trinitroaniline: Contains additional nitro groups, making it more reactive.
4-Nitroaniline: A less complex compound with a single nitro group.
Uniqueness
4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O6/c1-19-7-3-6-10-27(19)35-32(39)25-15-21-8-4-5-9-24(21)26(31(25)38)18-33-29-16-22(12-11-20(29)2)34-28-14-13-23(36(40)41)17-30(28)37(42)43/h3-18,34,38H,1-2H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEUBBJANOVSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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